molecular formula C12H15N3O2 B169926 tert-Butyl 7-amino-1H-indazole-1-carboxylate CAS No. 173459-53-5

tert-Butyl 7-amino-1H-indazole-1-carboxylate

Cat. No. B169926
M. Wt: 233.27 g/mol
InChI Key: HNOIGXWKRHPKMS-UHFFFAOYSA-N
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Patent
US05795887

Procedure details

A mixture of 7-Nitro-1-tert-butoxycarbonyl-indazole (1.000 g, 3.798 mmol), prepared as in Intermediate 25, and palladium on carbon (10 wt %, 0.10 g) in ethyl acetate (25 mL) at ambient temperature is stirred under atmospheric hydrogen overnight. The mixture is filtered through celite and concentrated in vacuo to an oil which solidified under high vacuum to provide the title compound as a purple solid (0.860 g, 3.686 mmol). 1H NMR (300 MHz, d6-DMSO) δ=1.59 (b, 9H); 6.13 (b, 2H); 6.76 (d, J=7.6 Hz, 1H); 6.97 (d, J=7.6 Hz, 1H); 7.04-7.07 (m, 1H); 8.24 (s, 1H). TLC: Rf =0.47 (25:75 ethyl acetate: n-hexane).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:10]=[CH:9]2)([O-])=O>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:10]=[CH:9]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=NN(C12)C(=O)OC(C)(C)C
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred under atmospheric hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=CC=C2C=NN(C12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.686 mmol
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.